2-(4-Fluorophenyl)-5-cyanopyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7FN2 |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
6-(4-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7FN2/c13-11-4-2-10(3-5-11)12-6-1-9(7-14)8-15-12/h1-6,8H |
InChI Key |
NEYQUOOBWIIAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C#N)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Fluorophenyl 5 Cyanopyridine and Structural Analogues
Direct Synthesis Approaches to 2-(4-Fluorophenyl)-5-cyanopyridine
The direct synthesis of this compound often involves the modification of a pre-existing pyridine (B92270) ring, targeting specific positions for functionalization. These methods are valued for their efficiency and high degree of control over the final product's structure.
Catalytic Reduction Strategies (e.g., employing Pd-C)
Catalytic strategies are a cornerstone of modern organic synthesis. In the context of producing cyanopyridines, palladium-catalyzed cyanation reactions are particularly prominent. These reactions typically involve the conversion of a halopyridine to a cyanopyridine. A method for preparing cyanopyridines from chloropyridines has been developed utilizing a ligand-free palladium catalyst. google.com This process employs potassium ferrocyanide as the cyanide source, which is less toxic than other cyaniding agents like sodium or potassium cyanide. google.com
The general reaction involves treating a chloropyridine with potassium ferrocyanide in the presence of a palladium acetate (B1210297) catalyst and potassium carbonate. google.com This approach is advantageous as it avoids the need for expensive phosphine (B1218219) ligands and simplifies the workup procedure, making it suitable for larger-scale production. google.com
Table 1: Example of Palladium-Catalyzed Cyanation
| Reactant | Catalyst System | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|
| 3-Chloropyridine | Pd(OAc)₂ / K₂CO₃ | NMP | 120°C | 12h | 3-Cyanopyridine | 84% |
Data sourced from patent CN101648909A google.com
Precursor-based Synthetic Routes (e.g., from 2-(4-Fluorophenyl)-5-cyano-6-chloropyridine)
A common and effective strategy for synthesizing substituted cyanopyridines is to start with a precursor that already contains the core pyridine structure and some of the required functional groups. The synthesis of 2-cyano-6-chloropyridine compounds, for instance, can be achieved by reacting a corresponding halopyridine with an alkali metal cyanide. google.com For a compound like this compound, a plausible synthetic route would involve the dehalogenation of a chlorinated precursor, such as 2-(4-Fluorophenyl)-5-cyano-6-chloropyridine. This final dehalogenation step is typically accomplished via catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst in the presence of a base.
This precursor-based approach allows for the late-stage introduction of a specific substituent, providing flexibility in the synthesis of a diverse range of analogues. The initial chlorinated pyridine precursors can often be prepared through established pyridine synthesis protocols.
Multi-Component Reaction Strategies for Cyanopyridine Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity.
Condensation Reactions Involving Malononitrile (B47326) and Related Reagents
A widely used method for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives involves the one-pot condensation of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt, such as ammonium acetate. scielo.brmdpi.comresearchgate.net This reaction is often catalyzed by various agents, including copper nanoparticles on charcoal (Cu/C) or nanostructured diphosphates. scielo.brmdpi.com
The proposed mechanism for this transformation involves the initial Knoevenagel condensation of the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonium acetate to form an enamine. A subsequent Michael addition of the enamine to the arylidenemalononitrile, followed by cyclization and aromatization, yields the final polysubstituted cyanopyridine. mdpi.com This strategy allows for the synthesis of a wide array of cyanopyridine derivatives by simply varying the starting aldehyde and ketone.
Table 2: Examples of Multi-Component Synthesis of 2-Amino-3-cyanopyridines
| Aldehyde | Ketone | Catalyst | Conditions | Yield |
|---|---|---|---|---|
| Benzaldehyde (B42025) | Acetophenone (B1666503) | Cu/C | Acetonitrile, reflux | 92% |
| 4-Chlorobenzaldehyde | Acetophenone | Cu/C | Acetonitrile, reflux | 94% |
| Benzaldehyde | Acetophenone | Na₂CaP₂O₇ | Solvent-free, 80°C | 92% |
| 4-Methoxybenzaldehyde | Acetophenone | Na₂CaP₂O₇ | Solvent-free, 80°C | 94% |
Utilization of Chalcones as Key Intermediates
Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates in the synthesis of various heterocyclic compounds, including cyanopyridines. researchgate.netresearchgate.netrasayanjournal.co.inekb.egzenodo.org The synthesis of cyanopyridine derivatives from chalcones is typically achieved through a condensation reaction with malononitrile in the presence of a base, such as ammonium acetate. researchgate.netresearchgate.netrasayanjournal.co.in
The process begins with the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative to form the chalcone. researchgate.netresearchgate.net This intermediate is then refluxed with malononitrile and ammonium acetate. The reaction proceeds via a Michael addition of the malononitrile anion to the α,β-unsaturated ketone of the chalcone, followed by intramolecular cyclization and subsequent dehydrogenation (aromatization) to afford the final cyanopyridine product. zenodo.org This method provides a straightforward route to 2-amino-4,6-diaryl-3-cyanopyridines.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being incorporated into the synthesis of cyanopyridines to reduce environmental impact. This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
Synthesis of Diverse Cyanopyridine Scaffolds with Relevance to this compound
The synthesis of functionalized cyanopyridines is a cornerstone of medicinal and materials chemistry, providing access to a wide array of valuable compounds.
2-Oxo-3-cyanopyridines and 2-Thioxo-3-cyanopyridines
The synthesis of 2-oxo-3-cyanopyridine and 2-thioxo-3-cyanopyridine derivatives often involves multicomponent reactions, providing an efficient route to these important heterocyclic scaffolds.
One approach to 2-oxo-3-cyanopyridines involves the reaction of 4-carboxy-3-cyano-6-biphenyl-pyrid-2-one with various reagents. nih.gov For instance, treatment with phosphorus pentasulfide can convert the pyridone into the corresponding 2-thiopyridone derivative. nih.gov
The synthesis of 2-thioxo-1,2-dihydropyridine-3-carbonitriles can be achieved through the Michael addition of malononitrile to chalcones, followed by cyclization with elemental sulfur in the presence of a base like morpholine. researchgate.net Another method involves the condensation of chalcones or benzylideneacetone (B49655) with cyanothioacetamide. researchgate.net These 3-cyanopyridine-2-thiones are versatile intermediates for the preparation of various condensed heterocyclic systems. researchgate.netresearchgate.net
A specific example is the reaction of β–aryl-α-thiocarbamoylacrylonitrile with (2-thenoyl)-ω,ω,ω-trifluoroacetone, which unexpectedly yields 4-aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thiones. researchgate.net
Table 1: Selected Synthetic Methods for 2-Oxo and 2-Thioxo-3-cyanopyridines
| Starting Materials | Reagents | Product Type | Reference |
| 4-Carboxy-3-cyano-6-biphenyl-pyrid-2-one | Phosphorus pentasulfide | 2-Thiopyridone derivative | nih.gov |
| Chalcones, Malononitrile | Sulfur, Morpholine | 2-Thioxo-1,2-dihydropyridine-3-carbonitrile | researchgate.net |
| Chalcones or Benzylideneacetone | Cyanothioacetamide | 3-Cyanopyridine-2-thione | researchgate.net |
| β–Aryl-α-thiocarbamoylacrylonitrile, (2-Thenoyl)-ω,ω,ω-trifluoroacetone | - | 4-Aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thione | researchgate.net |
2-Amino-3-cyanopyridines
The synthesis of 2-amino-3-cyanopyridines is well-established, often utilizing one-pot multicomponent reactions that are both efficient and environmentally benign. A common strategy involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate. semanticscholar.orgresearchgate.net
Various catalysts and reaction conditions have been explored to optimize the synthesis of these compounds. For instance, nanostructured sodium calcium pyrophosphate (Na2CaP2O7) has been used as a heterogeneous catalyst under solvent-free conditions at 80 °C, affording good to excellent yields. mdpi.com Microwave irradiation has also been employed as an energy source to drive the reaction, often in the absence of a solvent, leading to high yields and short reaction times. semanticscholar.orgresearchgate.net Other catalysts that have been successfully used include N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS). researchgate.net
The scope of this reaction is broad, allowing for the synthesis of a wide variety of substituted 2-amino-3-cyanopyridines by using different aromatic aldehydes and ketones. semanticscholar.orgtandfonline.com
Table 2: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
| Aldehyde | Ketone | Catalyst/Conditions | Yield (%) | Reference |
| Aromatic Aldehydes | Methyl Ketones/Cyclohexanone | Na2CaP2O7, 80 °C, solvent-free | 84-94 | mdpi.com |
| Aromatic Aldehydes | Methyl Ketones | Microwave irradiation, solvent-free | 72-86 | semanticscholar.org |
| Aryl Aldehydes | Substituted Acetophenones | TBBDA or PBBS, 100 °C | Good to excellent | researchgate.net |
| Aromatic Aldehydes | Cyclohexanone | Fructose (B13574) or Maltose, room temp., ethanol (B145695) | Good to excellent | tandfonline.com |
Annulated Pyridine Systems
Cyanopyridine derivatives serve as valuable precursors for the synthesis of annulated (fused) pyridine systems, which are of significant interest in medicinal chemistry.
For example, 3-cyanopyridine-2-thiones can be used to prepare thieno[2,3-b]pyridines. researchgate.netresearchgate.net The reaction of 2-thioxo-3-cyanopyridines with chloroacetamide in the presence of a base leads to the formation of 3-aminothieno[2,3-b]pyridine-2-carboxamides. researchgate.net
Another important class of annulated pyridines are the imidazo[1,5-a]pyridines, which can be synthesized via a three-component electrochemical reaction of pyridine-2-carboxaldehydes, amines, and ammonium thiocyanate. rsc.org Furthermore, thiazolo[3,2-a]pyrimidines can be prepared from substituted pyrimidine-2-thiones. nih.gov
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new transformations.
Elucidation of Reaction Pathways and Transition States
The formation of 2-amino-3-cyanopyridines through the one-pot four-component reaction is proposed to proceed through a series of intermediates. researchgate.netmdpi.com The reaction likely initiates with the formation of an imine from the aldehyde and ammonium acetate, and an α,β-unsaturated nitrile from the Knoevenagel condensation of the aldehyde and malononitrile. researchgate.net A Michael addition between the imine and the unsaturated nitrile, followed by cyclization and aromatization, leads to the final 2-amino-3-cyanopyridine product. mdpi.com
Theoretical studies using density functional theory (DFT) have also been used to investigate reaction mechanisms, such as the radical addition/C-C coupling mechanism for the synthesis of 4-substituted pyridine derivatives using 4-cyanopyridine (B195900) and bis(pinacolato)diboron. acs.org
Influence of Catalysts and Reaction Conditions on Product Formation
The choice of catalyst and reaction conditions significantly impacts the efficiency and outcome of cyanopyridine synthesis.
In the synthesis of 2-amino-3-cyanopyridines, the catalyst plays a key role. Nanostructured Na2CaP2O7 acts as a heterogeneous catalyst, facilitating the reaction by activating the carbonyl group of the aldehyde. mdpi.com The use of microwave irradiation can dramatically reduce reaction times and improve yields, often eliminating the need for a solvent. semanticscholar.org
The nature of the catalyst also influences selectivity. For instance, in the copolymerization of CO2 and epoxides, the structure of double-metal cyanide (DMC) catalysts, which is influenced by the preparation method, dictates their catalytic activity and selectivity towards polycarbonates. researchgate.net
Solvent polarity can also affect reaction rates. In the synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by fructose or maltose, a mixture of water and ethanol was found to be the optimal solvent system. tandfonline.comresearchgate.net The electronic nature of the substituents on the aromatic aldehyde and aniline (B41778) also influences the reaction rate, with electron-withdrawing groups on the benzaldehyde and electron-donating groups on the aniline accelerating the reaction. researchgate.net
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The FT-IR spectrum of 2-(4-Fluorophenyl)-5-cyanopyridine displays several key absorption bands that confirm its structure. The most prominent of these is the sharp, strong band corresponding to the C≡N stretching vibration of the nitrile group, which is typically observed in the 2240-2200 cm⁻¹ region. The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-F stretching vibration of the fluorophenyl group gives rise to a strong absorption band, typically in the 1250-1000 cm⁻¹ region.
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2230 | Strong, Sharp | C≡N (Nitrile) Stretch |
| ~1600 | Medium | Aromatic C=C Stretch (Pyridine) |
| ~1500 | Medium | Aromatic C=C Stretch (Phenyl) |
| ~1220 | Strong | C-F Stretch |
| ~840 | Strong | C-H Out-of-plane Bend (para-disubstituted phenyl) |
Note: The exact peak positions can vary slightly depending on the sample preparation and measurement conditions.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong band for the C≡N stretch, which is often more intense in Raman than in IR for nitriles. The symmetric breathing vibrations of the pyridine (B92270) and phenyl rings also give rise to characteristic signals in the Raman spectrum.
Table 2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment |
| ~2230 | C≡N (Nitrile) Stretch |
| ~1610 | Aromatic Ring Breathing (Pyridine) |
| ~1590 | Aromatic Ring Breathing (Phenyl) |
| ~1010 | Ring Breathing (para-disubstituted phenyl) |
Note: Experimental Raman data for this specific compound is not widely available in the public domain, and these are predicted values based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule by probing the magnetic environments of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The aromatic region of the spectrum is particularly informative. The protons on the pyridine ring will appear as distinct signals, typically downfield due to the electron-withdrawing nature of the nitrogen atom and the cyano group. The protons on the 4-fluorophenyl ring will also exhibit characteristic splitting patterns, with the fluorine atom causing additional coupling.
Table 3: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | d | 1H | H-6 (Pyridine) |
| ~8.20 | dd | 1H | H-4 (Pyridine) |
| ~8.10 | m | 2H | H-2', H-6' (Fluorophenyl) |
| ~7.80 | d | 1H | H-3 (Pyridine) |
| ~7.30 | t | 2H | H-3', H-5' (Fluorophenyl) |
Note: The chemical shifts and coupling constants are dependent on the solvent used. The assignments are based on typical values for similar structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbon atom of the cyano group (C≡N) has a characteristic chemical shift in the range of 115-120 ppm. The carbon atoms of the pyridine and fluorophenyl rings will appear in the aromatic region (typically 110-160 ppm), with their exact shifts influenced by the substituents. The carbon atom attached to the fluorine will show a large C-F coupling constant.
Table 4: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 (d, ¹JCF ≈ 250 Hz) | C-4' (Fluorophenyl) |
| ~155 | C-2 (Pyridine) |
| ~152 | C-6 (Pyridine) |
| ~140 | C-4 (Pyridine) |
| ~135 | C-1' (Fluorophenyl) |
| ~130 (d, ³JCF ≈ 9 Hz) | C-2', C-6' (Fluorophenyl) |
| ~125 | C-3 (Pyridine) |
| ~118 | C≡N (Nitrile) |
| ~116 (d, ²JCF ≈ 22 Hz) | C-3', C-5' (Fluorophenyl) |
| ~110 | C-5 (Pyridine) |
Note: The chemical shifts and coupling constants (J) are approximate and can vary with the solvent and spectrometer frequency. The 'd' indicates a doublet due to C-F coupling.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. libretexts.org For organic compounds like this compound, absorption of UV or visible light promotes electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). pharmatutor.org The chromophores, or light-absorbing functional groups, within the molecule dictate the wavelengths at which absorption occurs. tanta.edu.eg In this case, the conjugated system of the phenyl and cyanopyridine rings constitutes the primary chromophore.
The electronic transitions observed in the UV-Vis spectrum are typically of the π → π* and n → π* type. pharmatutor.org The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. pharmatutor.org The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom in the pyridine ring) to a π* antibonding orbital, are typically of lower intensity and occur at longer wavelengths. pharmatutor.org
Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can complement experimental findings by predicting the wavelengths and energies of electronic transitions. For a related compound, 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline, theoretical calculations predicted several π → π* transitions, with the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transition being a key factor. The energy gap between the HOMO and LUMO provides insight into the molecule's stability.
The solvent environment can also influence the UV-Vis spectrum. Changes in solvent polarity can lead to shifts in the absorption maxima (λmax), a phenomenon known as solvatochromism. Generally, π → π* transitions experience a red shift (to longer wavelengths) in more polar solvents, while n → π* transitions undergo a blue shift (to shorter wavelengths). tanta.edu.eg
Table 1: Representative Electronic Transitions in Aromatic Compounds
| Transition Type | Typical Wavelength Range (nm) | Description |
| π → π | 200 - 400 | Excitation of an electron from a π bonding orbital to a π antibonding orbital. pharmatutor.org |
| n → π | 250 - 600 | Excitation of a non-bonding electron to a π antibonding orbital. pharmatutor.org |
Fluorescence Spectroscopy for Emission Properties and Excited State Dynamics
Fluorescence spectroscopy provides valuable information about the emission properties and excited-state dynamics of a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax back to the ground state by emitting a photon, a process known as fluorescence. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, a phenomenon referred to as the Stokes shift.
The fluorescence properties of cyanopyridine derivatives are of significant interest due to their potential applications in sensors and optoelectronic devices. researchgate.net The quantum yield, which is the ratio of emitted photons to absorbed photons, is a key parameter in characterizing the efficiency of the fluorescence process. For a series of 2-amino-6-phenylpyridine-3,4-dicarboxylates, quantum yields were observed to fluctuate with different substituents, indicating that small structural changes can significantly impact emission efficiency. nih.gov
The excited-state dynamics, including processes like vibrational cooling and intersystem crossing, can be investigated using time-resolved fluorescence techniques. For instance, in a study of [W(CO)₅(4-cyanopyridine)], excitation led to the population of a metal-to-ligand charge transfer (MLCT) state, which then underwent vibrational cooling on a picosecond timescale. nih.gov The environment, such as the solvent, can also play a crucial role in the excited-state pathways.
Table 2: Illustrative Fluorescence Properties of Substituted Pyridines
| Compound Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |
| 2-amino-6-phenylpyridine-3,4-dicarboxylates | ~390 | ~480 | 0.31 - 0.44 nih.gov |
| Aminopyridines with phenyl substitutions | Not specified | Red-shifted relative to parent compound | ~0.3 nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. Various ionization techniques can be employed, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being common for organic molecules. bris.ac.uk
In a typical mass spectrum of this compound, the molecular ion peak [M]+• or the protonated molecule [M+H]+ would be observed, confirming the molecular weight. The molecule can then be subjected to fragmentation by collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. wvu.edu
The fragmentation pathways can provide significant structural information. For instance, in related heterocyclic compounds, fragmentation often involves the loss of small, stable neutral molecules or radicals. The fragmentation of fentanyl-related compounds, for example, shows conserved pathways that can be used to identify modification sites on the core structure. wvu.edu A detailed analysis of the fragment ions of this compound would likely reveal cleavages at the bond connecting the phenyl and pyridine rings, as well as fragmentation of the pyridine ring itself, potentially involving the loss of the cyano group.
Table 3: Common Fragmentation Patterns in Mass Spectrometry of Aromatic Compounds
| Fragmentation Process | Description |
| Loss of a substituent | Cleavage of a bond to a substituent group, resulting in a neutral loss. |
| Ring cleavage | Fragmentation of the aromatic or heterocyclic ring structure. |
| Rearrangement | Intramolecular rearrangement followed by fragmentation. nih.gov |
Application of Advanced Spectroscopic Techniques
To gain a more profound understanding of the complex photophysical and photochemical processes of this compound, advanced spectroscopic techniques are employed.
Time-resolved spectroscopy allows for the observation of dynamic events occurring on extremely short timescales, such as femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). nih.gov Techniques like femtosecond transient absorption (fs-TA) and time-resolved fluorescence are crucial for studying ultrafast processes like excited-state intramolecular proton transfer (ESIPT), charge transfer, and vibrational relaxation. nih.govresearchgate.net
For example, studies on other aromatic systems have shown that upon photoexcitation, processes like charge separation can occur on a picosecond timescale. rsc.org The investigation of radical anions of cyanoanthracenes revealed very short excited-state lifetimes of 3-5 picoseconds due to efficient non-radiative decay. rsc.org Applying these techniques to this compound could reveal the rates of intersystem crossing, internal conversion, and any potential photoinduced chemical reactions, providing a complete picture of its excited-state deactivation pathways.
Hyperspectral imaging is a sophisticated technique that combines spectroscopy and imaging to acquire both spatial and spectral information from a sample. nih.gov It generates a "hypercube" of data, where each pixel in the image contains a full spectrum. This allows for the visualization of the spatial distribution of different chemical components within a sample based on their unique spectral signatures.
While direct applications of hyperspectral imaging to this compound are not extensively documented in the provided context, its utility can be inferred. For instance, in materials science, hyperspectral imaging could be used to map the distribution and homogeneity of this compound within a polymer matrix or on a surface. In a biological context, if the compound were used as a fluorescent probe, hyperspectral imaging could be employed to visualize its localization within cells or tissues, distinguishing its fluorescence from that of endogenous fluorophores. nih.gov
Computational Chemistry and Theoretical Investigations of Electronic and Molecular Structure
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal tool in computational chemistry for studying the electronic structure of molecules. nih.gov Its balance of accuracy and computational efficiency makes it particularly well-suited for investigating complex systems. DFT calculations are instrumental in understanding the geometry, vibrational modes, and electronic properties of 2-(4-Fluorophenyl)-5-cyanopyridine.
The first step in a thorough computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to find the geometry with the minimum energy. nist.gov
The optimized structure reveals crucial information about bond lengths, bond angles, and dihedral angles. In this compound, a key feature is the dihedral angle between the pyridine (B92270) and the 4-fluorophenyl rings. This angle determines the degree of conjugation between the two aromatic systems, which in turn influences the electronic properties of the molecule. Studies on similar bi-aryl systems suggest that these rings are typically not coplanar due to steric hindrance, resulting in a twisted conformation. researchgate.net
Table 1: Predicted Optimized Geometric Parameters for this compound (Analogous Systems) Note: Data presented here are representative values from theoretical studies on closely related fluorinated phenyl and cyanopyridine compounds, as direct experimental or computational data for the title compound is not readily available in the searched literature. scispace.com
| Parameter | Predicted Value |
|---|---|
| C-C (pyridine ring) | ~1.39 Å |
| C-N (pyridine ring) | ~1.34 Å |
| C-C (phenyl ring) | ~1.40 Å |
| C-F | ~1.35 Å |
| C-CN | ~1.45 Å |
| C≡N | ~1.16 Å |
| ∠C-N-C (pyridine) | ~117° |
| ∠(Pyridine)-(Phenyl) Dihedral | ~30-40° |
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical vibrational spectra are invaluable for assigning the experimental bands to specific molecular motions. nist.govnist.gov
For this compound, key vibrational modes include the stretching of the C≡N bond of the cyano group, which is expected to appear in a characteristic region of the IR spectrum. Other important vibrations involve the C-F stretching, the breathing modes of the pyridine and phenyl rings, and the various C-H bending and stretching modes. Comparing the computed frequencies with experimental data, often after applying a scaling factor to account for theoretical approximations, allows for a detailed understanding of the molecule's vibrational properties. researchgate.net
Table 2: Predicted Key Vibrational Frequencies for this compound (Analogous Systems) Note: Frequencies are based on DFT calculations for similar aromatic nitriles and fluorinated compounds. nih.govscispace.com
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C-H stretching (aromatic) | 3100-3000 |
| C≡N stretching | 2240-2220 |
| C=C/C=N stretching (ring) | 1600-1400 |
| C-F stretching | 1250-1000 |
| C-H in-plane bending | 1300-1000 |
| C-H out-of-plane bending | 900-675 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and electrical transport properties. nih.gov A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. capes.gov.br
In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely to be distributed over the electron-deficient cyanopyridine moiety. This distribution facilitates intramolecular charge transfer upon electronic excitation. The HOMO-LUMO gap can be tuned by modifying the substituents on the aromatic rings. rsc.org
Table 3: Predicted Frontier Orbital Energies and Energy Gap for this compound (Analogous Systems) Note: Values are representative of DFT calculations on similar donor-acceptor substituted bi-aryl systems. nih.govum.edu.my
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -6.0 |
| LUMO Energy | -2.5 to -2.0 |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 4.5 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.net
For this compound, the MEP surface is expected to show a region of high negative potential around the nitrogen atom of the cyano group and the pyridine ring, making these sites favorable for interactions with electrophiles. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. researchgate.net
Molecules with significant intramolecular charge transfer characteristics, like this compound, often exhibit nonlinear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. DFT calculations can be used to predict the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. A large β value suggests a strong NLO activity. For donor-acceptor systems, the magnitude of β is related to the extent of charge transfer and the HOMO-LUMO energy gap. aps.org
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra (UV-Vis). nih.gov TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help to assign the observed spectral bands to specific electronic transitions, such as π→π* or n→π* transitions. These calculations are crucial for understanding the photophysical properties of the molecule and for designing new materials with desired optical characteristics.
Table 4: Predicted Electronic Absorption Properties for this compound (TD-DFT, Analogous Systems) Note: Data is based on TD-DFT calculations for similar cyanostyrylpyridine and related compounds. nih.govresearchgate.net
| Parameter | Predicted Value | Assignment |
|---|---|---|
| λmax 1 | ~300-320 nm | π→π |
| λmax 2 | ~250-270 nm | π→π |
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystalline solid is dictated by a complex interplay of non-covalent interactions. For this compound, computational methods are essential to dissect and visualize these interactions, providing a deeper understanding of its solid-state architecture.
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps various properties onto the surface, such as the normalized contact distance (dnorm), to identify regions of significant intermolecular contact.
For a molecule like this compound, the Hirshfeld surface would be generated from its crystal structure data. The surface is defined as the region where the electron distribution of a sum of spherical atoms for the whole crystal is equal to the electron distribution of the pro-molecule.
The dnorm property is particularly insightful, highlighting intermolecular contacts shorter than the van der Waals radii in red, contacts around the van der Waals separation in white, and longer contacts in blue. In a hypothetical analysis of this compound, one would expect to observe significant red regions indicating close contacts involving the fluorine atom, the nitrogen atom of the cyano group, and the pyridine ring, suggesting the presence of hydrogen bonds and π-π stacking interactions.
| Interaction Type | Hypothetical Percentage Contribution |
| H···H | 40% |
| C···H/H···C | 25% |
| N···H/H···N | 15% |
| F···H/H···F | 10% |
| Other | 10% |
Note: The data in this table is hypothetical and serves as an illustration of what a Hirshfeld surface analysis might reveal. Actual values would depend on experimental crystal structure data.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCIplot) Analyses
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the critical points in the electron density, one can characterize the nature of chemical bonds and intermolecular interactions. A bond critical point (BCP) between two atoms indicates a bonding interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions.
In the context of this compound, QTAIM analysis would be used to identify and characterize the specific non-covalent interactions, such as C-H···N and C-H···F hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings.
Complementing QTAIM, the Non-Covalent Interaction (NCI) plot is a visualization technique that highlights regions of non-covalent interactions in real space. It is based on the reduced density gradient (RDG), which is a function of the electron density and its first derivative. The NCIplot displays isosurfaces of the RDG, colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This coloring scheme allows for the qualitative identification of different interaction types:
Blue isosurfaces: Indicate strong, attractive interactions, such as hydrogen bonds.
Green isosurfaces: Represent weak, van der Waals interactions.
Red isosurfaces: Signify repulsive, steric clashes.
For this compound, an NCIplot would likely show blue regions between the hydrogen atoms and the nitrogen of the cyano group or the fluorine atom, confirming the presence of hydrogen bonds. Green, delocalized surfaces between the pyridine and phenyl rings would indicate the presence of π-π stacking.
| Interaction Feature | QTAIM Parameter | NCIplot Visualization |
| Hydrogen Bond (e.g., C-H···N) | Bond Critical Point between H and N; Positive ∇²ρ | Blue isosurface between H and N |
| π-π Stacking | Multiple BCPs between ring atoms; Low ρ and near-zero ∇²ρ | Extended green isosurface between rings |
| van der Waals Interactions | BCPs with very low ρ and positive ∇²ρ | Green isosurfaces |
Note: This table provides a qualitative correlation between QTAIM parameters and NCIplot visualizations for hypothetical interactions in this compound.
Correlation of Theoretical Calculations with Experimental Spectroscopic Data
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this involves comparing calculated spectroscopic properties with those obtained from techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Theoretical vibrational frequencies can be calculated using methods such as Density Functional Theory (DFT). These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies with an empirical scaling factor to improve the agreement with experimental data.
Similarly, theoretical NMR chemical shifts (δ) can be computed and compared with experimental spectra. The accuracy of these calculations provides a sensitive test of the quality of the computed electronic structure.
| Spectroscopic Parameter | Theoretical Value (Hypothetical) | Experimental Value (Hypothetical) |
| C≡N stretch (FTIR) | 2250 cm⁻¹ | 2230 cm⁻¹ |
| C-F stretch (FTIR) | 1240 cm⁻¹ | 1225 cm⁻¹ |
| ¹H NMR (Pyridine H) | 8.9 ppm | 8.7 ppm |
| ¹³C NMR (Cyano C) | 118 ppm | 117 ppm |
| ¹⁹F NMR | -112 ppm | -114 ppm |
Note: The data in this table is for illustrative purposes only and represents a hypothetical correlation between theoretical and experimental spectroscopic data for this compound.
The strong correlation between the scaled theoretical and experimental vibrational frequencies, as well as the good agreement between calculated and observed NMR chemical shifts, would provide confidence in the accuracy of the computational model used to describe the molecular and electronic structure of this compound. This validated model can then be used to reliably predict other properties and to gain deeper insights into the molecule's chemical behavior.
Photophysical Properties and Excited State Dynamics of 2 4 Fluorophenyl 5 Cyanopyridine
Characterization of Absorption and Emission Spectra in Varied Environments
The interaction of 2-(4-Fluorophenyl)-5-cyanopyridine with light is characterized by its absorption and emission spectra, which are sensitive to the polarity of the solvent it is dissolved in. The absorption spectrum typically arises from π → π* and n → π* electronic transitions within the molecule. For similar cyanopyridine derivatives, these absorption bands are often observed in the ultraviolet-visible region. nih.gov The emission spectrum, on the other hand, reveals the energy and intensity of light released as the molecule returns from an excited state to its ground state.
The precise wavelengths of maximum absorption (λ_abs) and emission (λ_em) for this compound shift in response to the solvent environment, a phenomenon known as solvatochromism. This behavior is indicative of changes in the electronic distribution within the molecule upon excitation and its interaction with the surrounding solvent molecules.
Quantum Yield Determination and Luminescence Efficiency
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φ_F is crucial for understanding the luminescent potential of a compound. For many fluorescent dyes, the quantum yield is measured relative to a well-characterized standard, such as quinine (B1679958) sulfate. researchgate.net
The luminescence efficiency of this compound is influenced by various factors, including the rigidity of its structure and the nature of the solvent. In polar solvents, a significant reduction in fluorescence intensity is often observed for similar donor-acceptor molecules. This quenching can be attributed to the formation of a twisted intramolecular charge transfer (TICT) state, which is more susceptible to non-radiative decay processes.
Solvatochromic Effects and Solvent-Molecule Interactions
The study of how the absorption and emission spectra of a compound change with solvent polarity is known as solvatochromism. These shifts provide valuable insights into the nature of the excited state and the specific interactions between the solute and solvent molecules.
Positive and Negative Solvatochromism
Solvatochromism can be categorized as either positive or negative. Positive solvatochromism is characterized by a bathochromic (red) shift in the emission spectrum as the solvent polarity increases. This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, negative solvatochromism involves a hypsochromic (blue) shift with increasing solvent polarity, suggesting that the ground state is more polar than the excited state. For many donor-π-acceptor systems, positive solvatochromism is a common feature. rsc.org
Role of Hydrogen Bonding in Spectral Characteristics
Specific solvent interactions, such as hydrogen bonding, can also play a significant role in the spectral characteristics of a molecule. Solvents with hydrogen bond donating (HBD) or hydrogen bond accepting (HBA) capabilities can interact with specific sites on the solute molecule, such as the nitrogen atom of the pyridine (B92270) ring or the cyano group in this compound. These interactions can lead to further shifts in the absorption and emission spectra beyond what is expected from general solvent polarity effects alone. scirp.org
Stokes Shift Analysis and Intramolecular Charge Transfer (ICT) Character
The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often indicative of a significant change in molecular geometry or electronic distribution between the ground and excited states.
For molecules like this compound, which possess an electron-donating (fluorophenyl) and an electron-accepting (cyanopyridine) moiety, the absorption of light can lead to an intramolecular charge transfer (ICT) from the donor to the acceptor. This charge redistribution results in a highly polar excited state, which is a key factor contributing to a large Stokes shift, particularly in polar solvents. The stabilization of this ICT state in polar environments leads to a lower energy emission, thus increasing the Stokes shift.
Theoretical Models for Photophysical Behavior (e.g., Lippert-Mataga and Reichardt's Correlations)
To quantitatively analyze the solvatochromic shifts and to estimate the change in dipole moment upon excitation, theoretical models are employed.
The Lippert-Mataga equation is a widely used model that relates the Stokes shift to the dielectric constant (ε) and refractive index (n) of the solvent. A linear correlation in a Lippert-Mataga plot (a graph of the Stokes shift versus a solvent polarity function) is indicative of a general solvent effect on the dipole moment of the molecule and can be used to estimate the change in dipole moment between the ground and excited states. nih.gov
Reichardt's correlation utilizes a single, empirical solvent polarity parameter, E_T(30), which is based on the solvatochromism of a standard betaine (B1666868) dye (Reichardt's dye). Plotting the absorption or emission maxima of the compound of interest against the E_T(30) values for a range of solvents can provide a measure of the compound's sensitivity to solvent polarity. researchgate.net
These theoretical models are invaluable tools for interpreting the experimental data and gaining a deeper understanding of the complex photophysical processes that govern the behavior of this compound in different chemical environments.
Advanced Applications of 2 4 Fluorophenyl 5 Cyanopyridine in Chemical Research
Medicinal Chemistry Research Paradigms
Preclinical In Vitro Biological Activities of 2-(4-Fluorophenyl)-5-cyanopyridine and its Derivatives
The pyridine (B92270) scaffold, a key heterocyclic motif, is integral to numerous pharmacologically active compounds. Within this class, 2-aryl-5-cyanopyridines have emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. The specific substitution pattern, featuring a fluorophenyl group at the 2-position and a nitrile group at the 5-position, provides a unique electronic and steric profile that facilitates interactions with various biological targets. Research has focused on synthesizing and evaluating derivatives of this core structure to explore their potential as therapeutic agents.
Derivatives of the this compound scaffold have demonstrated significant antiproliferative and cytotoxic effects across a panel of human cancer cell lines. Studies have shown that these compounds exhibit broad-spectrum activity, with particular potency observed against hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), prostate cancer (PC-3), and colorectal carcinoma (HCT-116) cells. nih.gov
The cytotoxic efficacy of these cyanopyridine derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values. For instance, a series of 2-chloro-cyanopyridine derivatives showed promising activity, with IC₅₀ values in the micromolar range. nih.gov Specifically, compounds designated as 4b , 4c , and 4d displayed a broad spectrum of cytotoxicity against HepG2, MCF-7, PC-3, and HCT-116 cell lines, with IC₅₀ values ranging from 6.95 ± 0.34 to 20.19 ± 0.96 μM. nih.gov The activity of these cyanopyridine derivatives was notably enhanced when compared to their corresponding cyanopyridone precursors, especially against the HepG2 cell line. nih.gov
The data below summarizes the reported cytotoxic activity of selected cyanopyridine derivatives against various cancer cell lines.
| Compound | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 4b | 7.51 ± 0.37 | 13.11 ± 0.64 | 11.25 ± 0.55 | 9.89 ± 0.48 |
| 4c | 6.95 ± 0.34 | 11.84 ± 0.58 | 9.87 ± 0.48 | 8.15 ± 0.40 |
| 4d | 8.14 ± 0.40 | 20.19 ± 0.96 | 15.42 ± 0.75 | 12.73 ± 0.62 |
| 5-FU (Reference) | 5.13 ± 0.25 | 8.14 ± 0.40 | 6.29 ± 0.31 | 4.75 ± 0.23 |
| Data sourced from a study on cyanopyridine-based cancer cell Pim-1 inhibitors. nih.gov |
In addition to the cell lines mentioned above, derivatives have been evaluated against breast cancer cell lines like MDA-MB-231, further confirming the antiproliferative potential of this chemical class. nih.govnih.gov The selective toxicity towards cancer cells over normal cells is a critical aspect of development, and some thieno[2,3-d]pyrimidine (B153573) derivatives, bioisosteres of the cyanopyridine core, have shown favorable safety profiles against non-cancerous cell lines. nih.gov
The anticancer effects of this compound derivatives are underpinned by their ability to interfere with critical cellular pathways that govern cell proliferation, survival, and death.
A primary mechanism by which these compounds exert their antiproliferative effects is through the modulation of the cell cycle and the induction of apoptosis (programmed cell death). Cancer cells are characterized by dysregulated cell cycle progression, leading to uncontrolled proliferation. Certain cyanopyridine analogues and related heterocyclic compounds have been shown to arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing. For example, some quinazolinone-1,2,3-triazole-glycoside derivatives have demonstrated the ability to halt HCT-116 cells in the G1 phase of the cell cycle. researchgate.net
Following cell cycle arrest, these compounds can trigger the intrinsic or extrinsic pathways of apoptosis. This is often characterized by an increase in the expression of pro-apoptotic proteins, such as Bax, and a decrease in the levels of anti-apoptotic proteins, like Bcl-2. researchgate.net The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. researchgate.net Studies on related compounds have shown a significant increase in the levels of Bax and caspase-3, coupled with a decrease in Bcl-2, in MCF-7 cells following treatment. researchgate.net This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in cell death.
Survivin is a unique member of the inhibitor of apoptosis protein (IAP) family that is highly expressed in most human cancers but is largely absent in normal, differentiated adult tissues. nih.gov It plays a dual role in promoting cell proliferation and inhibiting apoptosis, making it an attractive target for cancer therapy. nih.gov Certain lipophilic cyanopyridine derivatives have been identified as inhibitors of survivin. nih.gov
The modulation of survivin by these compounds often involves the ubiquitin-proteasome pathway. Survivin is known to be a short-lived protein whose levels are tightly regulated by proteasomal degradation, particularly in a cell-cycle-dependent manner. researchgate.net Small molecule inhibitors can disrupt the structure or interactions of survivin, sensitizing it to ubiquitination and subsequent degradation by the proteasome. nih.govresearchgate.net This degradation removes a key defense mechanism of the cancer cell, rendering it more susceptible to apoptotic signals. The degradation of survivin is often observed to decline as cells move from the G2/M phase to the G1 phase of the cell cycle. researchgate.net
The broader family of Inhibitor of Apoptosis Proteins (IAPs) plays a crucial role in cancer cell survival by directly inhibiting caspases, the key executioners of apoptosis. researchgate.netnih.gov The human IAP family includes members such as XIAP (X-linked inhibitor of apoptosis protein), c-IAP1, and c-IAP2, in addition to survivin. nih.gov These proteins act as a brake on the apoptotic machinery, and their overexpression in tumors contributes to chemotherapy resistance. researchgate.netfrontiersin.org
Small molecules designed to mimic the endogenous IAP antagonist, Smac (second mitochondria-derived activator of caspases), can block the function of IAPs. researchgate.netnih.gov These Smac mimetics bind to a specific domain on IAPs called the BIR (Baculovirus IAP Repeat) domain, preventing the IAP from binding to and inhibiting caspases. nih.govmdpi.com This frees the caspases to execute the apoptotic program. Furthermore, the binding of Smac mimetics to c-IAP1 and c-IAP2 can induce their auto-ubiquitination and subsequent proteasomal degradation, which not only removes their anti-apoptotic function but can also trigger alternative cell death pathways. nih.gov While direct inhibition of IAPs by this compound itself is an area of ongoing research, its derivatives and related heterocyclic systems are being actively investigated as IAP antagonists. nih.gov The ability to induce the degradation of cIAP1 has been demonstrated in cell lines such as MDA-MB-231 using peptidyl antagonists. nih.gov
Molecular Mechanisms of Action in Cellular Systems
Kinase Inhibition Profiles (e.g., PIM-1, EGFR, BRAF V600E, JAKs)
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a range of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Notably, cyanopyridine derivatives have been identified as potent inhibitors of PIM-1 kinase , a key player in cell cycle progression and apoptosis. acs.org Downregulation of PIM-1 by its inhibitors can lead to cell cycle arrest and increased apoptosis in various cancer types, including prostate, breast, colon, hepatic, and pancreatic cancers. acs.org For instance, certain cyanopyridine derivatives have shown sub-micromolar inhibitory activity against PIM-1. acs.org Specifically, compounds with a 3-aminophenyl, 4-methoxyphenyl (B3050149), or 4-bromophenyl group at the 6-position of the pyridine ring displayed enhanced cytotoxicity against several cancer cell lines. acs.org
The BRAF V600E mutation is a common driver in melanoma and other cancers. nih.gov Next-generation RAF inhibitors have been developed to overcome resistance to earlier drugs. nih.gov While direct inhibition data for this compound on EGFR and JAKs is not extensively detailed in the provided context, the broad applicability of pyridine-based compounds in kinase inhibition suggests potential in these areas as well.
Table 1: Kinase Inhibition Profile of Selected Cyanopyridine Derivatives
| Derivative Substitution | Target Kinase | Activity (IC50) | Reference |
|---|---|---|---|
| 6-(3-aminophenyl) | PIM-1 | 0.63 ± 0.03 μM | acs.org |
| 6-(4-methoxyphenyl) | PIM-1 | 0.61 ± 0.03 μM | acs.org |
| 6-(4-bromophenyl) | PIM-1 | 0.46 ± 0.02 μM | acs.org |
DNA Gyrase Inhibition
Quinolones, a class of antibiotics, are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. nih.gov While the provided information does not directly link this compound to DNA gyrase inhibition, the structural similarities of the pyridine core to the quinolone scaffold suggest a potential avenue for investigation. The slow inhibition of DNA synthesis by some quinolones suggests that the drug-enzyme complexes are distributed along the bacterial chromosome. nih.gov
Other Enzyme Inhibition (e.g., Carbonic Anhydrase IX/XII, IDO1)
Beyond kinases, derivatives of this scaffold show promise against other enzymatic targets.
Carbonic Anhydrases (CAs) , particularly isoforms IX and XII, are involved in pH regulation and are considered therapeutic targets for conditions like cerebral ischemia. nih.gov Inhibition of these extracellular CAs can be neuroprotective. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in creating an immunosuppressive tumor microenvironment. nih.gov Inhibiting IDO1 can enhance the efficacy of cancer immunotherapies, such as CAR-T cell therapy, by preventing the metabolic suppression of T cells. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological activity of this compound derivatives is highly dependent on their structural modifications. Structure-activity relationship (SAR) studies are crucial for optimizing their therapeutic potential.
For pyridine derivatives in general, the presence and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity. nih.gov Conversely, the addition of halogen atoms or bulky groups may decrease activity. nih.gov In the context of PIM-1 inhibition, cyanopyridine derivatives consistently show higher activity than their cyanopyridone counterparts. acs.org Specifically, substitutions at the 6-position of the pyridine ring with moieties like 3-aminophenyl, 4-methoxyphenyl, and 4-bromophenyl have been shown to increase cytotoxic effects against various cancer cell lines. acs.org For antitubercular activity, the presence of an indole (B1671886) ring has been shown to be beneficial. nih.gov
Selective Toxicity towards Cancer Cells
A key goal in cancer therapy is to develop compounds that are more toxic to cancer cells than to normal cells. Derivatives of this compound have demonstrated such selective toxicity.
For example, certain cyanopyridine derivatives have shown potent cytotoxicity against liver (HepG2), colorectal (HCT-116), breast (MCF-7), and prostate (PC3) cancer cell lines, in some cases exceeding the potency of the standard chemotherapy drug 5-fluorouracil (B62378) (5-FU). acs.orgnih.gov The selectivity is evident when comparing the cytotoxic concentrations for cancer cells versus normal cells, such as human bone marrow stem cells. nih.gov For instance, a derivative with a 4-methoxyphenyl substitution exhibited an IC50 value of 8.02 ± 0.38 μM against HepG2 cells, which is more potent than 5-FU (IC50 = 9.42 ± 0.46 μM). nih.gov This compound also showed strong activity against HCT-116, PC3, and MCF-7 cell lines. nih.gov
Table 2: Cytotoxicity of a 6-(4-methoxyphenyl) Cyanopyridine Derivative (4c) vs. 5-FU
| Cell Line | IC50 of 4c (μM) | IC50 of 5-FU (μM) | Reference |
|---|---|---|---|
| HepG2 (Liver Cancer) | 8.02 ± 0.38 | 9.42 ± 0.46 | nih.gov |
| HCT-116 (Colorectal Cancer) | 7.15 ± 0.35 | 8.01 ± 0.39 | nih.gov |
| PC3 (Prostate Cancer) | 13.64 ± 0.67 | Not specified | nih.gov |
| MCF-7 (Breast Cancer) | 15.74 ± 0.78 | Not specified | nih.gov |
Antimicrobial, Antiparasitic, and Antitubercular Potentials
The therapeutic applications of this compound derivatives extend beyond cancer treatment to infectious diseases.
Antimicrobial and Antiparasitic Activity: Pyridine-containing compounds have a long history of use as antimicrobial and antiparasitic agents. nih.govnih.gov For example, pyrimido[1,2-a]benzimidazole (B3050247) derivatives, which can be synthesized from pyridine precursors, have shown excellent activity against Leishmania major parasites. nih.gov Some benzoxazole (B165842) derivatives have demonstrated a broad spectrum of activity with MIC values ranging from 3.12-50 µg/mL against various Candida species. nih.gov
Antitubercular Potential: With the rise of multidrug-resistant tuberculosis (MDR-TB), there is a critical need for new antitubercular drugs. ucl.ac.ukresearchgate.net Pyridine is a core scaffold in several existing antitubercular drugs. nih.gov Derivatives of cyanopyridine have shown promise as lead compounds for developing new antitubercular agents. nih.gov For example, certain fluorinated chalcones and their resulting cyanopyridine derivatives have exhibited significant activity against Mycobacterium tuberculosis. nih.gov In some studies, compounds containing an indole ring showed MIC values as low as 16 μM. nih.gov
Computational Approaches in Medicinal Chemistry Design
Computer-aided drug design (CADD) plays a pivotal role in the discovery and optimization of new drugs, including those based on the this compound scaffold. nih.govijprs.com These computational methods can be broadly categorized as structure-based and ligand-based approaches. emanresearch.org
Structure-based methods utilize the 3D structure of the target protein to guide the design of complementary ligands. nih.gov Techniques like molecular docking can predict the binding mode and affinity of a compound to its target, as seen in the optimization of PIM-1 inhibitors. nih.gov Ligand-based methods, on the other hand, rely on the properties of known active molecules to develop pharmacophore models and quantitative structure-activity relationships (QSAR). emanresearch.org
These computational tools accelerate the drug discovery process by enabling virtual screening of large compound libraries, predicting pharmacokinetic properties (ADMET), and identifying potential toxicities, ultimately reducing the time and cost of developing new therapeutic agents. nih.govemanresearch.org
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In drug discovery, it is instrumental in understanding how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. The this compound scaffold and its derivatives have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors for various therapeutic targets, particularly in cancer research.
Research has shown that cyanopyridine derivatives can be potent inhibitors of various kinases. acs.org For instance, docking studies have been performed to understand the interaction of cyanopyridine derivatives with the active site of enzymes like Pim-1 kinase, a target in cancer therapy. acs.org In these studies, the pyridine ring often acts as a flat heteroaromatic moiety that can fit into the adenine (B156593) binding pocket of the kinase. nih.gov The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.
A study on nicotinonitrile derivatives, which share the cyanopyridine core, utilized 2-((3-cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yl)oxy)acetohydrazide as a starting material for synthesizing potential anticancer agents. nih.gov Molecular docking of the synthesized compounds against targets like VEGFR-2 revealed significant binding affinities. nih.govmdpi.com The docking results for these complex derivatives help to explain their biological activity, showing interactions with critical amino acid residues such as Cys919, Asp1046, and Glu885 in the VEGFR-2 active site. mdpi.com The potent inhibitory activities of these compounds are often correlated with their ability to achieve docking scores comparable to or better than known reference inhibitors. mdpi.comnih.gov
Table 1: Representative Molecular Docking Studies of Cyanopyridine Derivatives
| Compound Type | Target Protein | Key Interactions/Findings | Reference |
|---|---|---|---|
| Cyanopyridine Derivatives | Pim-1 Kinase | High inhibitory activity, with IC50 values in the micromolar range. Docking confirmed binding in the active site. | acs.org |
| Pyrido[2,3-d]pyrimidines | VEGFR-2 | Docking scores comparable to the inhibitor Sorafenib; interactions with Cys1045, Asp1046, Glu885, and Cys919. | mdpi.com |
| Nicotinonitrile Derivatives | Anticancer Targets | Synthesized compounds showed promising cytotoxic activity, supported by docking studies indicating strong binding to targets. | nih.gov |
These studies collectively demonstrate that the this compound scaffold is a promising platform for designing targeted inhibitors. The fluorine and cyano substitutions play a crucial role in modulating the electronic properties and binding affinities of these molecules, making them attractive for further investigation in drug development. nih.gov
Molecular Dynamics Simulations for Binding Dynamics
For pyridine-based inhibitors, MD simulations can confirm the stability of the compound within the binding pocket of the target protein. researchgate.net These simulations can reveal, for example, that the key hydrogen bonds and hydrophobic interactions identified in docking studies are maintained over the course of the simulation, reinforcing the proposed binding mode.
While specific MD simulation data for this compound was not found in the provided search results, the methodology is widely applied to similar heterocyclic systems. For instance, MD simulations of cyanine (B1664457) dyes attached to DNA Holliday junctions have been used to understand their orientation and interactions with the DNA environment. nih.gov In the context of drug design, a similar approach for a this compound derivative bound to a kinase would analyze its structural dynamics, the flexibility of the protein's active site, and the energetic contributions of different residues to the binding, thereby providing a more complete picture of the interaction.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, which is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com In the early stages of drug discovery, computational (in silico) models are widely used to predict the ADME profile of compounds, allowing for the early identification of candidates with poor pharmacokinetic properties and guiding the design of molecules with more favorable characteristics. mdpi.comresearchgate.netnih.gov
For pyridine and pyrimidine (B1678525) derivatives, in silico ADME predictions are a crucial step in their evaluation as potential drug candidates. nih.gov Various computational models, often based on machine learning algorithms like random forests or support vector machines, are used to predict key ADME parameters. mdpi.comnih.gov These parameters include:
Human Intestinal Absorption (HIA): Predicts the extent to which a compound is absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeability: Predicts the ability of a compound to cross the BBB and enter the central nervous system. mdpi.com
Cytochrome P450 (CYP) Inhibition: Predicts the likelihood of a compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions.
Hepatotoxicity: Predicts the potential for a compound to cause liver damage.
Plasma Protein Binding: Predicts the extent to which a compound binds to proteins in the blood, which affects its distribution and availability. nih.gov
Studies on various pyridine derivatives have utilized such models to screen for compounds with acceptable ADME profiles. researchgate.net For example, models can filter for molecules that fall within a 99% confidence interval for desirable BBB permeability and HIA. researchgate.net
Table 2: Predicted ADME Properties for Representative Pyridine-Based Compounds
| Property | Predicted Value/Range | Significance in Drug Discovery | Reference |
|---|---|---|---|
| Blood-Brain Barrier Permeability | Models predict whether compounds can readily pass the BBB (e.g., logBB > 0.3) or are poorly distributed to the brain (logBB < -1). | Crucial for CNS-targeting drugs and for avoiding CNS side effects for non-CNS drugs. | mdpi.com |
| Human Intestinal Absorption | Classification models predict high or low absorption. | Determines oral bioavailability. | researchgate.netmdpi.com |
| Hepatotoxicity | Bayesian scores can predict the likelihood of liver toxicity (e.g., scores < -0.41 suggest lower risk). | A key indicator for drug safety. | researchgate.net |
The application of these predictive models to the this compound scaffold allows researchers to virtually assess its drug-likeness and guide synthetic efforts toward analogs with an optimized balance of potency and pharmacokinetic properties.
Material Science and Organic Optoelectronics Applications
The unique electronic structure of this compound, characterized by an electron-donating fluorophenyl group and electron-withdrawing cyano and pyridine moieties, makes it an attractive building block for functional organic materials. This Donor-π-Acceptor (D-π-A) characteristic is highly sought after in the field of organic optoelectronics.
Integration into Luminescent and Optical Materials
Organic luminescent materials are compounds that emit light upon excitation and are fundamental to technologies like organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents. mdpi.com The 2-phenylpyridine (B120327) framework is a well-known component in many luminescent materials. The photophysical properties of these materials, such as their emission color and quantum yield, can be finely tuned by introducing various substituents.
The this compound structure is inherently a D-π-A chromophore, which can lead to efficient intramolecular charge transfer (ICT) upon photoexcitation, a key process for fluorescence. nih.gov The incorporation of such scaffolds into larger molecular systems or polymers can lead to materials with bright emission. nih.gov Furthermore, by carefully designing the molecular structure, properties like aggregation-induced emission (AIE) can be achieved. mdpi.com AIE materials are non-emissive in dilute solutions but become highly luminescent in the aggregated or solid state, which is advantageous for applications such as solid-state lighting and biological imaging. nih.govmdpi.com
Development of Fluorescent Chemosensors for Chemical Detection
Fluorescent chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a change in their fluorescence properties, such as intensity or color. mdpi.com This "turn-on" or "turn-off" response allows for the highly sensitive and selective detection of various ions and molecules. mdpi.comresearchgate.net
The pyridine moiety in this compound can serve as a binding site for analytes or as a platform for further functionalization to create a specific receptor. For example, pyridine-based compounds have been successfully developed as "turn-on" fluorescent sensors for the detection of cyanide anions (CN⁻). researchgate.net In one such system, the binding of cyanide to a boronic acid group attached to the pyridine scaffold induces a covalent modification that leads to a significant enhancement in fluorescence intensity. researchgate.net
The development of reversible chemosensors is also an active area of research. Imidazole-based fluorescent sensors have been reported for the reversible detection of both cyanide and mercury (Hg²⁺) ions. rsc.orgscispace.com The sensor's fluorescence is first quenched ("turned off") by cyanide, and can then be restored ("turned on") by the addition of mercury ions. scispace.com This principle of using heterocyclic scaffolds for analyte detection highlights the potential of this compound as a core structure for creating novel and selective chemosensors for environmental and biological monitoring. rsc.orgnih.gov
Table 3: Examples of Pyridine- and Heterocycle-Based Fluorescent Chemosensors
| Sensor Type | Analyte Detected | Sensing Mechanism | Reference |
|---|---|---|---|
| Pyridinium-Boronic Acid | Cyanide (CN⁻) | Covalent binding leads to fluorescence "turn-on" response. | researchgate.net |
| Imidazole-based | Cyanide (CN⁻) | Quenching of fluorescence ("turn-off"). | rsc.orgscispace.com |
| Imidazole-Cyanohydrin Adduct | Mercury (Hg²⁺) | Metal-assisted elimination restores fluorescence ("turn-on"). | rsc.orgscispace.com |
Applications in Photocatalysis, e.g., for Organic Pollutant Degradation
Photocatalysis utilizes light to drive chemical reactions, offering a green and sustainable approach for various transformations, including organic synthesis and environmental remediation. nih.gov While traditionally dominated by inorganic semiconductors, organic molecules are emerging as a versatile class of photocatalysts.
Organic dyes, such as cyanines, have been investigated as near-infrared (NIR) light-activated photocatalysts. nih.gov These molecules can absorb light to reach an excited state, from which they can initiate a chemical reaction through either single electron transfer (SET) or energy transfer. nih.gov In a typical SET mechanism, the excited photocatalyst can oxidize or reduce a substrate, generating reactive radical species. This has been applied to various organic reactions, including aza-Henry reactions and the reduction of sulfonium (B1226848) salts. nih.gov
The D-π-A structure of this compound makes it a potential candidate for organic photocatalysis. Upon light absorption, the excited state of the molecule would be highly polarized, making it a potent oxidizing or reducing agent. This property could be harnessed to drive the degradation of organic pollutants in water. The photocatalytic cycle would involve the excitation of the molecule, followed by electron transfer to or from a pollutant molecule, initiating a cascade of reactions that ultimately lead to its breakdown into less harmful substances.
Organometallic and Coordination Chemistry
The presence of two distinct nitrogen donor sites—the pyridine nitrogen and the nitrile nitrogen—allows this compound to exhibit diverse coordination behaviors, acting as a versatile ligand in the synthesis of novel metal complexes.
Ligand Synthesis and Investigation of Coordination Modes with Transition Metals
The synthesis of ligands like cyanopyridines is foundational for creating new coordination compounds. While the specific synthesis of this compound complexes is not detailed in the provided results, the behavior of analogous cyanopyridine ligands provides significant insight into its potential coordination modes. Cyanopyridines can act as either monodentate or bidentate ligands. rsc.orgresearchgate.net
Monodentate Coordination: The most common coordination mode for cyanopyridine ligands involves the pyridine nitrogen atom (Npy), which is typically a stronger Lewis base than the nitrile nitrogen. researchgate.net In this mode, the ligand coordinates to a single metal center, leaving the cyano group available for further functionalization or intermolecular interactions.
Bidentate Bridging Coordination: Under appropriate reaction conditions, cyanopyridines can act as a bridging ligand, coordinating to two different metal centers. rsc.orgresearchgate.netrsc.org This typically involves the pyridine nitrogen coordinating to one metal and the nitrile nitrogen (NCN) coordinating to another, forming polymeric chains or networks. rsc.orgresearchgate.net The linearity of this bridging mode is particularly valuable for constructing new metal-organic frameworks (MOFs). rsc.orgresearchgate.net
The electronic properties of this compound, influenced by the electron-withdrawing fluorine atom and cyano group, would modulate the Lewis basicity of the nitrogen donors, thereby influencing the stability and structure of the resulting metal complexes.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of transition metal complexes with cyanopyridine ligands is generally achieved by reacting the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol. nih.govdntb.gov.ua The resulting complexes can be characterized using a variety of spectroscopic techniques to elucidate their structure and bonding.
Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the cyanopyridine ligand. The stretching frequency of the cyano group (ν(C≡N)) is particularly informative. When the ligand coordinates only through the pyridine nitrogen, the ν(C≡N) band shows little to no shift compared to the free ligand. However, if the nitrile nitrogen is also coordinated to a metal center, the ν(C≡N) frequency typically shifts to higher wavenumbers (a blueshift). researchgate.net For example, in cobalt porphyrin complexes with 4-cyanopyridine (B195900), the ν(C≡N) stretching frequency appears around 2234-2237 cm⁻¹, slightly lower than the free ligand (2243 cm⁻¹), indicating coordination via the pyridyl group. nih.gov
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The chemical shifts of the pyridine ring protons are particularly sensitive to the coordination environment. Upon complexation, these signals often shift, providing evidence of the ligand-metal interaction. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal center and any metal-to-ligand charge transfer (MLCT) bands, helping to infer the coordination geometry around the metal ion. nih.gov
A representative table of IR data for analogous cyanopyridine complexes is shown below.
| Compound/Complex | Coordination Mode | ν(C≡N) (cm⁻¹) | Reference |
| Free 4-Cyanopyridine | - | 2243 | nih.gov |
| [CoII(TMPP)(4-CNpy)] | Monodentate (via Npy) | 2237 | nih.gov |
| [CoII(TClPP)(4-CNpy)] | Monodentate (via Npy) | 2234 | nih.gov |
| Bidentate Complexes | Bidentate (via Npy & NCN) | Shifted to higher frequency | researchgate.net |
Potential Roles in Homogeneous Catalysis
Transition metal complexes containing pyridine-based ligands have shown significant promise in homogeneous catalysis. Copper(II) complexes with 4'-phenyl-terpyridine, for example, are active catalysts for the aerobic oxidation of benzylic alcohols. rsc.org Similarly, cobalt-porphyrin complexes featuring a 4-cyanopyridine axial ligand have been successfully used for the catalytic degradation of methylene (B1212753) blue dye, demonstrating their potential in environmental remediation. nih.gov
Given these precedents, complexes of this compound could potentially be explored as catalysts for various organic transformations. The electronic tuning provided by the fluoro- and cyano-substituents could modulate the redox properties of the metal center, potentially enhancing catalytic activity or selectivity. The presence of the cyano group also offers a handle for anchoring the catalytic complex to a support, enabling applications in heterogeneous catalysis.
Supramolecular Chemistry and Crystal Engineering
The assembly of molecules into well-defined, ordered structures through non-covalent interactions is the focus of supramolecular chemistry and crystal engineering. The aromatic rings and polar cyano group of this compound make it an excellent candidate for constructing complex supramolecular architectures.
Analysis of Hydrogen Bonding Networks and Other Intermolecular Interactions in the Solid State
In the solid state, molecules like cyanopyridines participate in a variety of weak intermolecular interactions that dictate their packing. Hydrogen bonds, particularly C–H···N and C–H···O interactions, are common. nih.gov In the crystal structures of co-crystals involving 2-cyanopyridine (B140075) and dicarboxylic acids, O–H···N hydrogen bonds between the acid and the pyridine nitrogen are a dominant structure-directing interaction. d-nb.info
The fluorine atom in this compound introduces the possibility of C–H···F hydrogen bonds, which are known to influence molecular packing. researchgate.net The nitrile nitrogen is also a competent hydrogen bond acceptor, capable of forming O–H···N or C–H···N bonds. nih.govd-nb.info These varied interactions can lead to the formation of complex two-dimensional or three-dimensional networks. nih.govresearchgate.net
Investigation of π-π Stacking Interactions and their Influence on Molecular Packing
π-π stacking is a crucial non-covalent interaction in the crystal packing of aromatic molecules, including cyanopyridines. nih.gov In the crystal structure of 2-cyanopyridine, molecules arrange into layers where the cyano substituent of one molecule is located over the aromatic backbone of an adjacent molecule. d-nb.info The analysis of intermolecular potentials has shown that these π-π stacking interactions can be energetically more significant than weak hydrogen bonds in directing the crystal packing. d-nb.info
A summary of key intermolecular interactions observed in analogous systems is presented below.
| Interaction Type | Description | Potential Role in this compound |
| Hydrogen Bonding | O-H···N, C-H···N, C-H···F | Directing assembly in co-crystals; forming 2D/3D networks. |
| π-π Stacking | Face-to-face or edge-to-face stacking of aromatic rings. | Major influence on molecular packing, potentially enhanced by fluorination. |
| Dipole-Dipole | Interactions between polar cyano groups. | Contributes to the overall lattice energy and packing arrangement. |
Formation of Supramolecular Assemblies and Architectures
The molecular structure of this compound, featuring a pyridine ring, a cyano group, and a fluorophenyl substituent, provides a versatile platform for the construction of diverse supramolecular assemblies. These functional groups can participate in a variety of non-covalent interactions, enabling the targeted design of complex architectures. The principles of crystal engineering and supramolecular chemistry, particularly the use of robust synthons, guide the formation of these assemblies.
The pyridine nitrogen atom serves as a primary hydrogen bond acceptor, readily interacting with hydrogen bond donors like carboxylic acids. d-nb.inforesearchgate.net This interaction is a well-established strategy for forming cocrystals. The pKa rule can be a useful guideline for predicting whether the interaction between a pyridine derivative and a carboxylic acid will result in a salt or a cocrystal. d-nb.inforesearchgate.net Given the pKa of 2-cyanopyridine is approximately -0.26, the introduction of a fluorophenyl group at the 2-position is expected to result in a similarly low pKa, favoring cocrystal formation with most carboxylic acids. d-nb.inforesearchgate.net
The cyano group is another key player in directing supramolecular assembly. It can act as a hydrogen bond acceptor, participating in C-H···N interactions. nih.gov Furthermore, the linear geometry of the cyano group allows it to act as a bridging ligand between metal centers in coordination polymers, although this is more common with 4-cyanopyridine. researchgate.net In the context of this compound, the cyano group, in concert with the pyridine nitrogen, can facilitate the formation of intricate hydrogen-bonded networks.
The aromatic rings, both the pyridine and the fluorophenyl group, are capable of engaging in π-π stacking interactions. d-nb.inforesearchgate.net These interactions are a significant driving force in the crystal packing of aromatic compounds. The substitution pattern on the pyridine ring and the presence of the fluorophenyl group will influence the geometry of these stacking interactions, which can range from face-to-face to offset arrangements. d-nb.inforesearchgate.netnih.gov The fluorine atom on the phenyl ring can also participate in weaker interactions, such as C-H···F and F···π interactions, further stabilizing the supramolecular architecture.
The combination of these non-covalent interactions allows for the formation of various supramolecular architectures, including one-dimensional chains, two-dimensional layers, and three-dimensional networks. For instance, in cocrystals with dicarboxylic acids, it is common to observe a 2:1 synthon where two cyanopyridine molecules are hydrogen-bonded to one dicarboxylic acid molecule. d-nb.info These synthons then self-assemble into higher-order structures through π-π stacking and other weaker interactions. d-nb.info The interplay of these interactions provides a powerful tool for the rational design of materials with desired properties.
Crystal Packing Analysis for Solid-State Properties
The arrangement of molecules in the solid state, or crystal packing, is determined by the cumulative effect of all intermolecular interactions. A thorough analysis of the crystal packing of this compound is crucial for understanding and predicting its solid-state properties, such as melting point, solubility, and polymorphism. While a specific crystal structure for this compound is not publicly available, its likely packing motifs can be inferred from the analysis of related cyanopyridine derivatives. d-nb.inforesearchgate.netnih.gov
The dominant intermolecular interactions expected to govern the crystal packing of this compound are hydrogen bonds and π-π stacking interactions. The pyridine nitrogen and the cyano group are the primary sites for hydrogen bonding, likely forming C-H···N interactions with neighboring molecules. nih.gov In the absence of a strong hydrogen bond donor, these interactions would play a significant role in defining the crystal lattice.
The interplay between these different types of interactions can lead to the formation of various packing motifs. For example, molecules might arrange into one-dimensional chains through head-to-tail C-H···N interactions, and these chains could then be packed together via π-π stacking. nih.gov Alternatively, π-stacked dimers or layers could be the primary building blocks of the crystal structure. d-nb.inforesearchgate.net
The potential for polymorphism, the ability of a compound to exist in more than one crystal form, is also an important consideration. Different crystallization conditions could favor different packing arrangements, leading to polymorphs with distinct physical properties. The subtle balance of intermolecular forces means that even small changes in the crystallization environment can lead to different crystal structures. d-nb.info
A summary of the likely intermolecular interactions and their potential influence on the solid-state properties of this compound is presented in the table below.
| Intermolecular Interaction | Participating Functional Groups | Potential Impact on Solid-State Properties |
| Hydrogen Bonding | Pyridine N, Cyano N, Aromatic C-H | Directional control of molecular assembly, contribution to lattice energy, influence on melting point and solubility. |
| π-π Stacking | Phenyl Ring, Pyridine Ring | Significant contribution to crystal cohesion, affects density and thermal stability. Can lead to anisotropic properties. |
| Dipole-Dipole Interactions | Cyano Group, C-F Bond | Influence on molecular orientation and overall packing efficiency. |
| Halogen Bonding | Fluorine Atom | Weaker, directional interaction that can contribute to the stability of specific packing motifs. |
This predictive analysis, based on the behavior of analogous compounds, provides a framework for understanding the solid-state chemistry of this compound and for designing experimental studies to explore its material properties.
Future Perspectives and Emerging Research Directions
Interdisciplinary Research Opportunities for 2-(4-Fluorophenyl)-5-cyanopyridine
The distinct electronic and structural characteristics of this compound create a fertile ground for interdisciplinary research, primarily bridging medicinal chemistry and materials science. The electron-withdrawing nature of the cyano and fluorophenyl groups makes the pyridine (B92270) core electron-deficient, a property that is valuable in both biological and electronic contexts.
In medicinal chemistry, this scaffold is a key component in the design of kinase inhibitors and other therapeutic agents. acs.orgnih.gov In materials science, these same electronic properties are leveraged to create n-type organic semiconductors for electronic devices like Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org Future research will likely focus on a more integrated approach. For instance, computational models developed to predict the binding affinity of the molecule to a biological target could be adapted to forecast its performance in an organic electronic device. This synergy could accelerate the discovery of new functionalities, where a compound designed for therapeutic purposes might find a secondary application in electronics, or vice-versa. The stability and reactivity of such compounds make them suitable for a variety of applications in these fields.
Advances in Green and Sustainable Synthetic Methodologies
The synthesis of cyanopyridine derivatives is undergoing a significant transformation towards more environmentally friendly and efficient methods. Traditional multi-step syntheses are often associated with harsh reaction conditions, hazardous reagents, and significant waste generation. Emerging research is focused on overcoming these limitations through green chemistry principles.
Key areas of advancement include:
One-Pot Syntheses: Researchers have developed one-pot, multi-component reactions to synthesize complex cyanopyridine structures in a single step, which significantly reduces solvent usage and purification steps. nih.gov
Atom Economy: Novel tandem reactions are being designed to achieve 100% atom economy, where all atoms from the reactants are incorporated into the final product, thus minimizing waste. rsc.org
Flow Chemistry: Continuous flow chemistry offers a safer and more scalable method for reactions involving hazardous reagents, such as cyanation. nih.gov This technology allows for precise control over reaction parameters and minimizes the risks associated with handling large quantities of toxic substances. nih.govthieme-connect.de
Eco-Friendly Catalysts: The use of reusable and non-toxic catalysts, such as titanium silicate (B1173343) molecular sieves, is being explored to replace more hazardous alternatives. rsc.org
These sustainable approaches not only reduce the environmental impact of producing this compound and its derivatives but also often lead to higher yields and purity.
New Frontiers in Computational and Theoretical Chemistry Applications
Computational and theoretical chemistry are becoming indispensable tools in the study of this compound. Methods like Density Functional Theory (DFT) and molecular docking are providing unprecedented insights into the molecule's behavior at the atomic level.
Future applications in this domain include:
Rational Drug Design: Computational screening and molecular docking studies are used to predict how cyanopyridine derivatives will interact with specific biological targets, such as protein kinases. acs.orgnih.gov This allows for the rational design of more potent and selective inhibitors, saving significant time and resources in the lab.
Mechanism Elucidation: DFT calculations can confirm and elucidate the mechanisms of complex chemical reactions, such as the tandem reactions used in green synthesis. rsc.org
Property Prediction: Theoretical models can predict the electronic properties, such as the Highest Occupied and Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energy levels, which are crucial for designing effective materials for organic electronics. rsc.orgresearchgate.net
Spectroscopic Analysis: Computational methods assist in the interpretation of experimental data from techniques like FTIR and NMR, helping to confirm the structure and vibrational modes of newly synthesized compounds. researchgate.net
As computational power increases, these in silico techniques will play an even more critical role in guiding the synthesis and application of novel cyanopyridine derivatives.
Exploration of Novel Biological Targets and Therapeutic Modalities
While cyanopyridines have shown promise as anticancer agents, the scope of their biological activity is continuously expanding. nih.gov Initial research often focused on a limited number of targets, but new studies are revealing a much broader therapeutic potential.
Emerging research is focused on the following areas:
Targeting Diverse Kinases: Beyond initial targets like Pim-1 kinase, cyanopyridine derivatives are being investigated as inhibitors of other key signaling proteins in cancer, such as STAT3 and dual VEGFR-2/HER-2. acs.orgnih.govnih.gov
Modulating Apoptosis Pathways: Compounds in this class have been identified as modulators of survivin, a member of the inhibitor of apoptosis (IAP) family, which is overexpressed in many tumors. nih.gov This represents a promising strategy for inducing cancer cell death. nih.govnih.gov
Antimicrobial Activity: Certain cyanopyridine derivatives have demonstrated good antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, opening up possibilities for the development of new antimicrobial agents. rsc.org
The table below summarizes some of the key biological targets and activities of cyanopyridine derivatives based on recent research findings.
| Derivative Class | Biological Target | Tested Cell Lines | Key Finding/Activity | Reference |
| Cyanopyridines | Pim-1 Kinase | HepG2, HCT-116, MCF-7 | Potent inhibitory activity in the submicromolar range. | nih.gov |
| 3-Cyanopyridines | STAT3 | HCT-116, Hela, A375 | Significant inhibition of cell colony formation. | nih.gov |
| 3-Cyanopyridines | Survivin | PC-3, MDA-MB-231, HepG2 | Induces apoptosis and cell cycle arrest at the G2/M phase. | nih.gov |
| 2-Oxo-pyridine-3,5-dicarbonitriles | VEGFR-2 / HER-2 | MCF-7 | Dual inhibitory action; enhanced activity with specific substitutions. | nih.gov |
| 3-Cyanopyridines | Bacteria | E. coli, S. aureus | Good antibacterial activity. | rsc.org |
This table is for informational purposes and is based on published research data.
Integration into Advanced Functional Materials Development
The unique photophysical and electronic properties of the cyanopyridine scaffold make it an attractive candidate for the development of advanced functional materials, particularly in the field of organic electronics. rsc.org
Future research directions include:
Organic Light-Emitting Diodes (OLEDs): Cyanopyridine derivatives are being developed as bipolar host materials in phosphorescent OLEDs (PhOLEDs). rsc.orgrsc.org Their electron-deficient nature helps in balancing charge transport within the device, leading to high efficiency and low turn-on voltages. Research is ongoing to fine-tune the molecular structure to optimize performance for different colored emitters. rsc.org
N-type Organic Semiconductors: The strong electron-withdrawing cyano group is instrumental in creating materials with low-lying LUMO levels, a key requirement for stable and efficient n-type semiconductors. rsc.org These materials are essential for creating complementary logic circuits, which are the backbone of modern electronics.
Sensors and Emitters: Some cyanopyridine derivatives exhibit interesting photophysical phenomena like Aggregation-Induced Emission (AIE) and Dual-State Emission (DSE). rsc.org These properties can be exploited to develop highly sensitive chemical sensors (e.g., for detecting metal ions or nitroaromatic compounds) and novel emissive materials. rsc.org
Sustainable Electronics: As the demand for environmentally friendly electronics grows, organic semiconductors based on structures like cyanopyridines offer a potential advantage over traditional inorganic materials. rsc.org
The table below highlights the performance of some cyanopyridine-based materials in OLED applications.
| Host Material | Dopant Emitter | Device Type | Turn-on Voltage (V) | Max. External Quantum Efficiency (EQE) (%) | Reference |
| o-CNPyBCz | FIrpic | Sky-Blue PhOLED | 2.7 | 15.9 | rsc.org |
| o-CNPyBCz | Ir(ppy)3 | Green PhOLED | 2.7 | 22.6 | rsc.org |
This table is for informational purposes and is based on published research data.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(4-Fluorophenyl)-5-cyanopyridine to improve yield and purity?
- Methodology : Utilize multi-step synthetic routes involving halogenation and cyanation reactions. For example, fluorophenyl groups can be introduced via Suzuki-Miyaura coupling, while the nitrile group at the 5-position may require palladium-catalyzed cyanation. Reaction parameters (temperature, catalyst loading, solvent polarity) must be systematically varied to optimize yield. Purification via column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures can enhance purity .
- Key Variables : Monitor reaction progress using TLC and HPLC. Confirm purity via NMR (e.g., absence of residual solvents in H NMR) and mass spectrometry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR to identify aromatic protons, fluorine coupling patterns, and nitrile carbon signals. F NMR can resolve fluorophenyl substituent interactions .
- IR Spectroscopy : Detect C≡N stretching vibrations (~2200 cm) and fluorophenyl C-F bonds (~1220 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and isotopic patterns due to fluorine .
Q. How does the fluorophenyl substituent influence the compound’s electronic properties?
- Methodology : Perform computational studies (DFT) to map electron density distribution. Compare with non-fluorinated analogs. Experimentally, measure Hammett substituent constants via UV-Vis spectroscopy in varying pH conditions to assess electron-withdrawing effects .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across fluorophenyl-pyridine derivatives?
- Methodology :
- Meta-Analysis : Compare IC values against targets (e.g., kinases, PPAR receptors) from multiple studies. Use statistical tools (ANOVA) to assess variability due to assay conditions .
- Structural-Activity Relationships (SAR) : Overlay crystal structures (e.g., from XRD in ) to identify steric/electronic factors affecting binding. For example, the 5-cyano group may enhance hydrogen bonding compared to methyl or halogen substituents .
Q. How can QSAR models predict the anti-cancer potential of this compound derivatives?
- Methodology :
- Descriptor Selection : Use molecular descriptors (logP, polar surface area, H-bond donors/acceptors) from software like MOE or Schrödinger. Train models with datasets from related compounds (e.g., 2-(4-fluorophenyl)imidazol-5-ones in ).
- Validation : Apply leave-one-out cross-validation and external test sets. Prioritize derivatives with predicted high binding affinity to targets like Polo-like kinase 1 (Plk1), as demonstrated in ligand-based designs .
Q. What experimental designs validate the interaction of this compound with PPAR receptors?
- Methodology :
- In Vitro Assays : Use TR-FRET-based PPARγ competitive binding assays. Include rosiglitazone as a positive control.
- Cellular Models : Transfect HEK293 cells with PPAR-responsive luciferase reporters. Measure dose-dependent activation via luminescence .
- Structural Insights : Perform molecular docking (AutoDock Vina) using PPARγ crystal structures (PDB: 3DZY). Validate binding poses via MD simulations .
Q. How can researchers address discrepancies in reported cytotoxicity data for fluorophenyl-pyridine analogs?
- Methodology :
- Standardized Protocols : Replicate assays (e.g., MTT) under controlled conditions (cell passage number, serum concentration). Use reference compounds (e.g., doxorubicin) for calibration.
- Mechanistic Studies : Conduct flow cytometry to differentiate apoptosis vs. necrosis. Compare results with transcriptomic data (RNA-seq) to identify pathways affected by structural variations (e.g., 5-cyano vs. 5-methyl groups) .
Data Analysis and Interpretation
Q. What computational tools are essential for analyzing the pharmacokinetics of this compound?
- Methodology :
- ADME Prediction : Use SwissADME or pkCSM to estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and excretion.
- Lipinski’s Rule : Verify compliance (MW < 500, logP < 5) to prioritize compounds for in vivo testing .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?
- Methodology : Perform single-crystal XRD to determine bond lengths/angles and packing motifs. Compare with DFT-optimized geometries to assess conformational stability. For fluorophenyl derivatives, analyze F···π interactions that may influence crystal lattice energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
